molecular formula C8H16Cl2N2O B2517458 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride CAS No. 1241620-77-8

3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride

Cat. No.: B2517458
CAS No.: 1241620-77-8
M. Wt: 227.13
InChI Key: UDFNKEIZUVVOAM-UHFFFAOYSA-N
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Description

3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride is a complex organic compound with the molecular formula C8H14N2O.2HCl. It is known for its unique tricyclic structure, which includes an oxygen atom and two nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes cyclization reactions to form the tricyclic core, followed by the introduction of the dihydrochloride groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen atoms within the structure.

    Substitution: Substitution reactions can occur at specific positions on the tricyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride is utilized in a wide range of scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, such as antiviral or anticancer properties, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-oxa-7,10-diazatricyclo[3.3.3.0,1,5]undecane: Lacks the dihydrochloride groups.

    7,10-diazatricyclo[3.3.3.0,1,5]undecane: Does not contain the oxygen atom.

    3-oxa-7-azatricyclo[3.3.3.0,1,5]undecane: Contains only one nitrogen atom.

Uniqueness

The presence of both oxygen and nitrogen atoms in the tricyclic structure, along with the dihydrochloride groups, makes 3-oxa-7,10-diazatricyclo[3330,1,5]undecane dihydrochloride unique

Properties

IUPAC Name

3-oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-7-2-10-4-8(7,3-9-1)6-11-5-7;;/h9-10H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFNKEIZUVVOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23CNCC2(CN1)COC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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